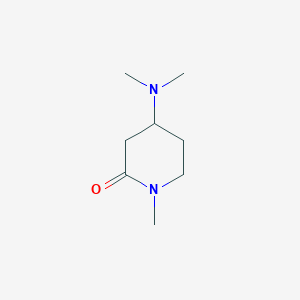![molecular formula C15H21N5O5 B15161914 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)- CAS No. 849024-93-7](/img/structure/B15161914.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)-: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a cyclohexyl ring substituted with a dimethylamino group and a dinitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- typically involves the reaction of a cyclohexylamine derivative with a dinitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Preparation of Cyclohexylamine Derivative: The starting material, (1R,2R)-2-(dimethylamino)cyclohexylamine, is synthesized through a series of reactions involving the reduction of corresponding ketones or nitriles.
Reaction with Dinitrophenyl Isocyanate: The cyclohexylamine derivative is then reacted with 3,5-dinitrophenyl isocyanate in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form the urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it valuable in the production of polymers and coatings.
作用机制
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions, stabilizing transition states or binding to active sites. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
相似化合物的比较
- N,N’-Bis(3,5-dinitrophenyl)urea
- N-(3,5-Dinitrophenyl)-N’-(2-dimethylaminoethyl)urea
- N-(3,5-Dinitrophenyl)-N’-(cyclohexyl)urea
Comparison: Compared to similar compounds, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- is unique due to the presence of the cyclohexyl ring with a dimethylamino group This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules
属性
CAS 编号 |
849024-93-7 |
|---|---|
分子式 |
C15H21N5O5 |
分子量 |
351.36 g/mol |
IUPAC 名称 |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(3,5-dinitrophenyl)urea |
InChI |
InChI=1S/C15H21N5O5/c1-18(2)14-6-4-3-5-13(14)17-15(21)16-10-7-11(19(22)23)9-12(8-10)20(24)25/h7-9,13-14H,3-6H2,1-2H3,(H2,16,17,21)/t13-,14-/m1/s1 |
InChI 键 |
RRCLZBAVLYRXCC-ZIAGYGMSSA-N |
手性 SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
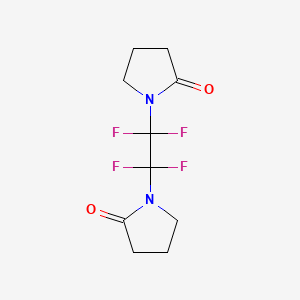
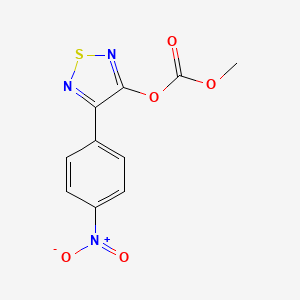
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)


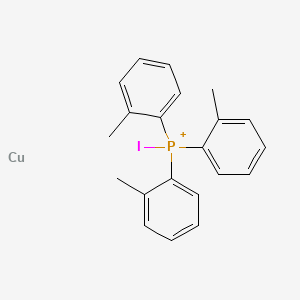
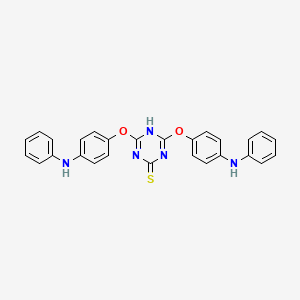
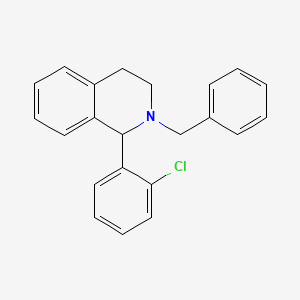
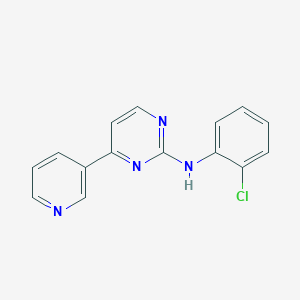
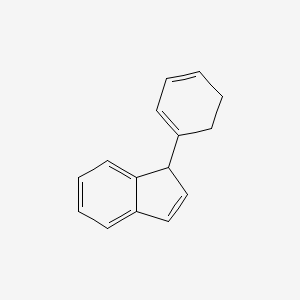
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
